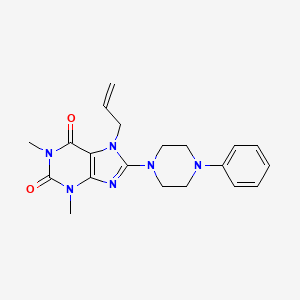
7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a derivative of purine, which is a significant scaffold in medicinal chemistry due to its resemblance to the adenine part of ATP and its role in cellular signaling pathways. The compound's structure suggests potential interactions with various biological targets, including serotonin receptors, which are implicated in numerous neurological processes and disorders.
Synthesis Analysis
The synthesis of related purine derivatives has been reported in the literature, where researchers have designed and synthesized a series of compounds with modifications at the 7-position of the purine core, such as arylpiperazinylalkyl groups, to modulate the affinity for serotonin receptors . These modifications include the introduction of various substituents into the phenylpiperazinyl moiety and the alteration of the linker length between the purine core and the arylpiperazine fragment, which have been shown to affect the binding affinity to the targeted receptors .
Molecular Structure Analysis
The molecular structure of purine derivatives, including the crystal structures of some compounds, has been elucidated using X-ray diffraction methods . These studies have revealed that the molecules can adopt different conformations in the crystal, with the strongest observed interactions being charge-assisted hydrogen bonds. The orientation of the rings in the arylpiperazine fragment and the presence of substituents like the morpholine ring have been suggested to influence ligand-receptor recognition .
Chemical Reactions Analysis
The chemical reactivity of purine derivatives is influenced by the substituents on the purine core. The introduction of arylpiperazine groups has been shown to modify the compound's affinity for serotonin receptors, indicating that these modifications can lead to changes in the compound's pharmacological profile . The presence of electron-donating or electron-withdrawing groups on the phenylpiperazinyl moiety can further influence the compound's reactivity and interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic and pharmacodynamic profiles. Although specific data on "this compound" are not provided, related compounds have been studied for their receptor affinities and functional activities, suggesting that these properties are optimized to achieve the desired biological effects . The pharmacological evaluation of these compounds, including their anxiolytic and antidepressant activities, has been conducted through in vitro and in vivo studies, providing insights into their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Pharmacological Evaluation
Research has indicated that certain derivatives of purine-2,6-dione, including variants similar to the compound , show potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are associated with psychotropic activity. These compounds may have applications in treating depression and anxiety, as shown in tests like the forced swim and the four-plate test in mice (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Studies have shown that derivatives of 1,3-dimethyl-2,6-dioxo-purin-7-yl, which share structural similarities with the compound of interest, possess significant analgesic and anti-inflammatory properties. These compounds have been observed to be more active than reference drugs in reducing pain and inflammation in various tests (Zygmunt et al., 2015).
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-4-10-26-16-17(22(2)20(28)23(3)18(16)27)21-19(26)25-13-11-24(12-14-25)15-8-6-5-7-9-15/h4-9H,1,10-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGCRAYVAYWWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2502864.png)
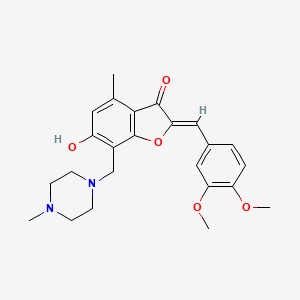

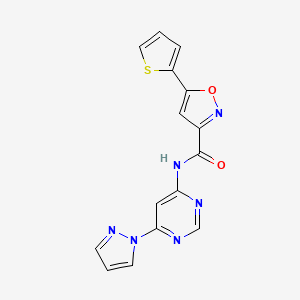
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)
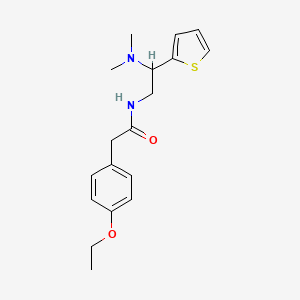
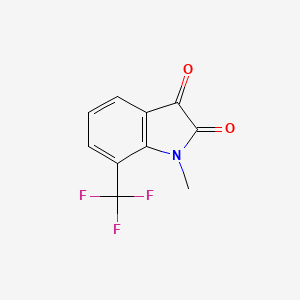
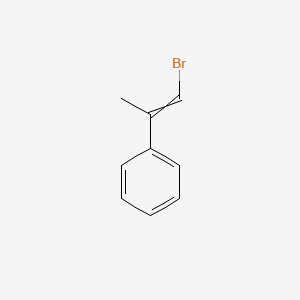
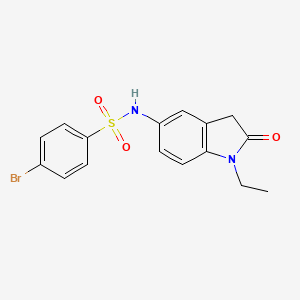
![methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2502878.png)
![4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2502879.png)
![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2502882.png)
